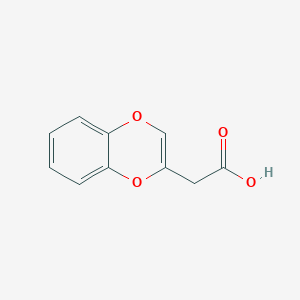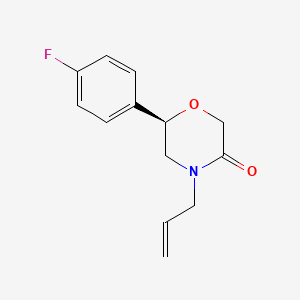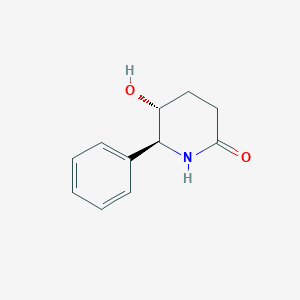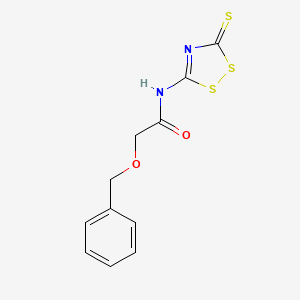![molecular formula C12H15NO B15173334 4-[4-(Dimethylamino)phenyl]but-3-enal CAS No. 918402-31-0](/img/structure/B15173334.png)
4-[4-(Dimethylamino)phenyl]but-3-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Dimethylamino)phenyl]but-3-enal is an organic compound with the molecular formula C12H15NO. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a but-3-enal moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]but-3-enal typically involves the condensation of 4-(dimethylamino)benzaldehyde with an appropriate enone or enal. One common method is the reaction of 4-(dimethylamino)benzaldehyde with crotonaldehyde under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
化学反应分析
Types of Reactions
4-[4-(Dimethylamino)phenyl]but-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[4-(Dimethylamino)phenyl]butanoic acid or 4-[4-(Dimethylamino)phenyl]butanone.
Reduction: 4-[4-(Dimethylamino)phenyl]but-3-en-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-[4-(Dimethylamino)phenyl]but-3-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-[4-(Dimethylamino)phenyl]but-3-enal involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity, protein conformation, and cellular signaling pathways .
相似化合物的比较
Similar Compounds
4-Dimethylaminocinnamaldehyde: Similar structure but with a different position of the double bond.
4-(Dimethylamino)benzaldehyde: Lacks the but-3-enal moiety.
4-(Dimethylamino)phenylacetaldehyde: Contains an acetaldehyde group instead of but-3-enal.
Uniqueness
4-[4-(Dimethylamino)phenyl]but-3-enal is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interactions. This versatility makes it valuable in multiple research and industrial applications.
属性
CAS 编号 |
918402-31-0 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
4-[4-(dimethylamino)phenyl]but-3-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)12-8-6-11(7-9-12)5-3-4-10-14/h3,5-10H,4H2,1-2H3 |
InChI 键 |
ZOEQLOQGABIQBG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)


![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)


![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)

![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
